molecular formula C16H14N2O B1331661 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one CAS No. 93517-76-1

4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one

Cat. No.: B1331661
CAS No.: 93517-76-1
M. Wt: 250.29 g/mol
InChI Key: RTZYUCXEOLWBLZ-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one (: 93517-76-1) is a high-purity chemical compound with a molecular formula of C16H14N2O and a molecular weight of 250.30 g/mol. It belongs to the class of phthalazin-1(2H)-ones, which are recognized in drug discovery as a privileged scaffold capable of interacting with diverse biological targets . This specific derivative serves as a versatile synthetic intermediate or building block for the preparation of more complex molecules with potential therapeutic applications. Researchers value this compound for its phthalazinone core, a structure known for exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory properties . The compound's structure allows for further functionalization, particularly at the nitrogen atom in the 2-position of the phthalazinone ring, making it a versatile precursor in organic and medicinal chemistry synthesis programs . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,5-dimethylphenyl)-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-10-7-8-11(2)14(9-10)15-12-5-3-4-6-13(12)16(19)18-17-15/h3-9H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZYUCXEOLWBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NNC(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357413
Record name 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93517-76-1
Record name 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 2,5 Dimethylphenyl Phthalazin 1 2h One and Analogues

Classical Approaches for Phthalazin-1(2H)-one Core Synthesis

The foundational methods for constructing the phthalazinone framework have been well-established for decades, relying on robust and predictable chemical transformations. These classical approaches are characterized by their stepwise nature and the use of fundamental starting materials.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The reaction of a suitable keto-acid precursor with hydrazine or its derivatives is a cornerstone of phthalazinone synthesis. This cyclocondensation reaction is a direct and efficient method for forming the heterocyclic ring system. The general mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the final phthalazinone product.

For the synthesis of 4-substituted phthalazin-1(2H)-ones, the reaction typically involves a 2-acylbenzoic acid derivative and hydrazine hydrate (B1144303). bu.edu.eg The process is often carried out in a suitable solvent such as ethanol (B145695) or butanol under reflux conditions. bu.edu.eg The versatility of this method allows for the introduction of various substituents on both the phthalazinone ring and the hydrazine moiety, enabling the creation of a diverse library of analogues.

Reactions Involving 2-Acylbenzoic Acids as Precursors

2-Acylbenzoic acids are pivotal starting materials for the synthesis of 4-substituted phthalazin-1(2H)-ones. researchgate.net These precursors, which contain both a carboxylic acid and a ketone functional group in an ortho relationship, are primed for cyclization with hydrazine. A straightforward one-pot, two-step process has been developed for the conversion of 2-acylbenzoic acids to phthalazin-1(2H)-ones. acs.orgsci-hub.st This method is particularly valuable in pharmaceutical process development where control over residual hydrazine is critical. acs.orgsci-hub.st

The synthesis of the required 2-acylbenzoic acid itself can be achieved through methods like the Friedel-Crafts acylation of an aromatic compound with phthalic anhydride (B1165640). longdom.org For instance, the aroylation of m-xylene (B151644) with phthalic anhydride yields the corresponding o-aroylbenzoic acid derivative, which can then be cyclized with hydrazine hydrate. ekb.eg

Table 1: Examples of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids
2-Acylbenzoic Acid DerivativeHydrazine DerivativeResulting PhthalazinoneReference
2-(2,5-Dimethylbenzoyl)benzoic acidHydrazine hydrate4-(2,5-Dimethylphenyl)phthalazin-1(2H)-oneGeneral Method
2-Formylbenzoic acidHydrazine hydratePhthalazin-1(2H)-one sci-hub.st
2-(4-Methylthiophene-2-carbonyl)benzoic acidHydrazine hydrate4-(4-Methylthiophen-2-yl)phthalazin-1(2H)-one sci-hub.st

Utilization of Phthalic Anhydride and its Derivatives

Phthalic anhydride is a versatile and commercially available starting material for the synthesis of phthalazinones. longdom.org One common strategy involves a two-step process where phthalic anhydride first reacts with an aromatic hydrocarbon via a Friedel-Crafts reaction to produce a 2-aroylbenzoic acid. longdom.org This intermediate is then cyclized with hydrazine hydrate to yield the desired 4-arylphthalazin-1(2H)-one. longdom.org

Alternatively, phthalic anhydride can be reacted with hydrazine derivatives under various conditions. For example, the reaction of phthalic anhydride with phenylhydrazine (B124118) in ethanol can lead to N-anilinophthalimide, which can be rearranged to form a phthalazinone derivative. bu.edu.eg Another approach involves the fusion of phthalic anhydride with a phthalyl derivative of an amino acid, followed by cyclization with hydrazine hydrate. longdom.org

Synthetic Strategies from Benzoxazinone (B8607429) Intermediates

Benzoxazinone derivatives serve as useful precursors for the synthesis of phthalazinones. bu.edu.eg These intermediates can be prepared from the reaction of 2-acylbenzoic acids with hydroxylamine (B1172632) hydrochloride. ekb.eg The resulting benzoxazinone can then be transformed into a phthalazinone by reaction with hydrazine monohydrate. ekb.eg This method offers an alternative route to the phthalazinone core, often proceeding through a ring-opening and subsequent recyclization mechanism. For example, 3,2-benzoxazin-4-ones react with hydrazine hydrate in boiling pyridine (B92270) to afford the corresponding phthalazinone derivatives. bu.edu.eg

Modern and Green Chemistry Methodologies for Phthalazinone Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches aim to reduce reaction times, minimize waste, and simplify purification processes.

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules like phthalazinones. nih.gov These strategies involve the combination of three or more reactants in a single reaction vessel, leading to the formation of the final product in a sequential and highly efficient manner. An expeditious one-pot method has been developed for the synthesis of aryl, heteryl thiadiazinyl-phthalazin-1,4-diones via a multicomponent approach involving phenacyl bromides, thiocarbohydrazide, and phthalic anhydride. longdom.org

Table 2: Comparison of Classical and Modern Synthetic Approaches
MethodologyKey FeaturesAdvantagesDisadvantages
Classical CyclocondensationStepwise synthesis, well-establishedReliable, versatileOften requires multiple steps, may generate more waste
One-Pot/Multicomponent ReactionsMultiple reactions in a single vesselHigh efficiency, reduced waste, shorter reaction timesCan be challenging to optimize, may require specific catalysts

Water-Mediated and Environmentally Benign Syntheses

In recent years, green chemistry principles have driven the development of synthetic methods that utilize water as a solvent, minimizing the use of hazardous organic solvents. researchgate.net A notable environmentally friendly approach for synthesizing 2-(substituted phenyl) phthalazin-1(2H)-ones involves a one-pot reaction of phthalaldehydic acid and a substituted phenyl hydrazine in water, using oxalic acid as an inexpensive and effective catalyst. tandfonline.com This method is advantageous due to its operational simplicity, short reaction times, and high yields. tandfonline.comresearchgate.net

The proposed mechanism for this water-mediated synthesis involves the protonation of the carbonyl group of phthalaldehydic acid by the oxalic acid catalyst. tandfonline.com This activation facilitates the nucleophilic attack by the phenyl hydrazine, leading to a dehydrative cyclization process that forms the stable phthalazinone ring. tandfonline.com While not explicitly detailed for the 2,5-dimethylphenyl analogue, this methodology is applicable to a wide range of substituted phenyl hydrazines, suggesting its viability for producing this compound. semanticscholar.org

Table 1: Comparison of Solvents in Phthalazinone Synthesis Optimization

Entry Solvent Temperature (°C) Time (h) Yield (%)
1 DCM 25 6 91
2 DCM 40 11 95
3 Ethanol 25 11 97
4 Water 25 4 88

This table is illustrative, based on data for analogous phthalazinone syntheses showing the efficiency of various solvents. semanticscholar.org

Catalytic Systems in Phthalazinone Formation

Catalytic systems are crucial for enhancing the efficiency and selectivity of phthalazinone synthesis. Both acid and metal catalysts have been employed. For instance, oxalic acid in water provides an effective medium for the cyclocondensation reaction. tandfonline.com Other approaches have utilized catalysts like L-proline and nickel chloride in multicomponent reactions to generate diverse phthalazinone derivatives. researchgate.netnih.gov

The synthesis of 4-aryl-phthalazinones often starts from 2-aroylbenzoic acids and hydrazine. ekb.eglongdom.org Friedel-Crafts aroylation of a substituted benzene, such as m-xylene, with phthalic anhydride is a common first step to produce the necessary 2-aroylbenzoic acid precursor. ekb.eg The subsequent cyclization with hydrazine hydrate or its derivatives completes the formation of the phthalazinone ring. longdom.orgresearchgate.net While specific catalytic conditions for the direct synthesis of this compound are not extensively detailed in the provided results, the general methods for 4-aryl analogues are well-established. ekb.egresearchgate.net Some modern protocols have even achieved catalyst-free synthesis at room temperature by reacting various aryl/alkylhydrazines with 2-acylbenzoic acids, showcasing a broad functional group tolerance. semanticscholar.org

Targeted Synthesis and Process Optimization for Aryl-Phthalazinones

The targeted synthesis of specific aryl-phthalazinones like this compound requires precise control over reaction conditions to ensure the correct placement of the aryl moiety and to maximize yield and purity, especially in a pharmaceutical manufacturing context.

Strategies for Introducing the 2,5-Dimethylphenyl Moiety at C4

The primary strategy for introducing an aryl group, such as the 2,5-dimethylphenyl moiety, at the C4 position of the phthalazinone core involves the cyclocondensation of a corresponding 2-aroylbenzoic acid with hydrazine. longdom.orgresearchgate.net For the target compound, this precursor would be 2-(2,5-dimethylbenzoyl)benzoic acid.

This key intermediate is typically synthesized via a Friedel-Crafts reaction between phthalic anhydride and 1,4-dimethylbenzene (p-xylene). ekb.eg Once the 2-(2,5-dimethylbenzoyl)benzoic acid is obtained, its reaction with hydrazine hydrate leads to the formation of this compound. researchgate.net A one-pot, two-step process has been developed for such conversions, where the 2-acylbenzoic acid is first activated—for example, with 1,1'-carbonyldiimidazole (B1668759) (CDI)—to form an acylimidazole intermediate. sci-hub.st This reactive intermediate then smoothly reacts with aqueous hydrazine to yield the final phthalazinone product. sci-hub.st This method provides excellent control and is scalable. researchgate.netsci-hub.st

Control of Reaction Selectivity and Yield in Complex Systems

In the synthesis of complex molecules, achieving high selectivity and yield is paramount. For phthalazinones, the reaction of 2-acylbenzoic acids with hydrazine is generally selective and high-yielding. sci-hub.st However, side reactions or the presence of impurities, such as residual hydrazine, can be a concern, particularly in pharmaceutical applications where hydrazine is considered genotoxic. sci-hub.st

Control strategies include the careful management of reaction stoichiometry and temperature. The use of an in situ formed intermediate, such as the acylimidazole mentioned previously, is critical. researchgate.netsci-hub.st This intermediate controls the reactivity and allows for a controlled crystallization process, which helps prevent the entrainment of unreacted hydrazine in the final product. researchgate.netacs.org Optimizing reaction parameters such as solvent, catalyst concentration, and reaction time is essential for maximizing yield and minimizing by-products. nih.govafricanjournalofbiomedicalresearch.com Multicomponent reactions, while efficient, require careful optimization of conditions to ensure the desired product is formed selectively. nih.gov

Process Development and Optimization via Process Analytical Technology (PAT)

Process Analytical Technology (PAT) has become an indispensable tool in modern pharmaceutical process development for ensuring quality and understanding reaction dynamics in real-time. pharmoutsourcing.compharmaexcipients.com For the synthesis of active pharmaceutical ingredients (APIs) like aryl-phthalazinones, PAT provides real-time monitoring and control, which is superior to traditional off-line chromatographic techniques. pharmoutsourcing.comacs.org

Spectroscopic tools such as in-situ Infrared (IR) and Raman spectroscopy are leveraged to monitor the concentration of reactants, intermediates, and products throughout the reaction. researchgate.netpharmoutsourcing.com In the synthesis of 4-substituted phthalazin-1(2H)-ones from 2-acylbenzoic acids, in-situ IR was used to monitor the consumption of the acid and the formation of the critical acylimidazole intermediate. researchgate.netsci-hub.st This was often paired with calorimetry to understand the reaction's kinetics and thermodynamics. sci-hub.stacs.org This PAT-guided approach allows chemists to ensure the reaction proceeds as expected, control the addition rate of reagents like hydrazine, and identify the optimal endpoint for the reaction, leading to a more robust, safe, and efficient process. researchgate.netacs.org The data gathered helps in defining the design space for the process, ensuring consistent quality upon scale-up. pharmoutsourcing.com

Chemical Reactivity and Derivatization Strategies of 4 2,5 Dimethylphenyl Phthalazin 1 2h One

Functionalization at the Phthalazinone Nitrogen Atom (N2)

The nitrogen atom at the 2-position of the phthalazinone ring is a primary site for derivatization, allowing for the introduction of a wide array of substituents through N-alkylation and N-acylation reactions. This functionalization is key to altering the molecule's steric and electronic properties.

N-Alkylation and N-Acylation Reactions

N-alkylation of phthalazinone derivatives is commonly achieved by reacting the parent compound with alkyl halides in the presence of a base. For instance, the reaction of similar phthalazinone cores with reagents like ethyl bromoacetate (B1195939) or ethyl-2-bromopropionate in the presence of anhydrous potassium carbonate leads to the corresponding N-substituted esters. The choice of solvent can be critical in these reactions; in some cases, the use of a polar solvent such as acetone (B3395972) favors the formation of the N-alkylated product (the lactam form), while a less polar solvent like 1,4-dioxane (B91453) may favor O-alkylation (the lactim form).

N-acylation can be accomplished using various acylating agents. For example, cyanoacetylation has been reported for a similar phthalazinone by treatment with ethyl cyanoacetate (B8463686) in the presence of sodium ethoxide, resulting in the formation of a 2-cyanoacetyl derivative. These reactions demonstrate the versatility of the N2 position for introducing diverse functional groups.

Introduction of Diverse Aliphatic and Heterocyclic Side Chains

The N-alkylation strategy is a gateway to introducing a variety of side chains. By using different alkylating agents, a range of aliphatic and heterocyclic moieties can be appended to the phthalazinone core. This approach is exemplified in the synthesis of derivatives of 4-benzylphthalazin-1(2H)-one, a structurally related compound, where N-alkylation with ethyl chloroacetate (B1199739) is the initial step to introduce a acetic acid ester side chain. This ester can then be converted to a hydrazide, which serves as a versatile intermediate for coupling with other molecules, including amino acids, to form more complex derivatives.

Furthermore, the introduction of propargyl groups via N-alkylation with propargyl bromide has been documented for 4-(4-methylphenyl)phthalazin-1-ol, showcasing the potential to introduce reactive alkyne functionalities. These can subsequently be used in click chemistry or other transformations to attach more complex side chains, including those containing heterocyclic rings.

Modifications on the Phenyl Ring at Position 4

The 2,5-dimethylphenyl moiety at the 4-position of the phthalazinone ring offers additional sites for chemical modification through reactions on the aromatic ring itself or on the methyl substituents.

Electrophilic Aromatic Substitution Reactions on the Dimethylphenyl Moiety (e.g., nitration)

The dimethylphenyl group is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methyl groups. These groups direct incoming electrophiles to the ortho and para positions relative to themselves. In the case of a 2,5-dimethylphenyl substituent, the potential sites for substitution are the 3, 4, and 6 positions. The steric hindrance from the phthalazinone core and the existing methyl groups would influence the regioselectivity of such reactions.

While specific examples of electrophilic aromatic substitution on 4-(2,5-dimethylphenyl)phthalazin-1(2H)-one are not detailed in the available literature, the principles of such reactions are well-established. For instance, nitration, a common electrophilic aromatic substitution, is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. The substitution pattern on the dimethylphenyl ring would be dictated by the directing effects of the methyl groups.

Further Derivatization of Methyl Groups

The methyl groups on the phenyl ring can also be sites for further chemical transformation. For example, benzylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions could introduce a bromine atom onto one or both of the methyl groups. These resulting benzylic bromides are versatile intermediates that can be converted to alcohols, aldehydes, carboxylic acids, or used in nucleophilic substitution reactions to attach a variety of side chains. However, specific studies detailing the derivatization of the methyl groups on this compound are not presently available.

Reactions Leading to Fused and Hybrid Heterocyclic Systems

The phthalazinone scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the functional groups introduced at the N2 position. For example, N-substituted acetohydrazide derivatives of phthalazinones can be used as precursors to construct fused triazolo-phthalazines.

In related systems, the lactam functionality can be converted to a more reactive thioamide by treatment with a thionating agent like phosphorus pentasulfide. This thio-derivative can then undergo further reactions to build fused ring systems. Another common strategy involves the conversion of the phthalazinone to a 1-chlorophthalazine (B19308) derivative by reacting it with phosphorus oxychloride. This chloro-derivative is a key intermediate that readily undergoes nucleophilic substitution with hydrazines, which can then be cyclized to form triazolo[3,4-a]phthalazine systems. These fused heterocyclic systems are of significant interest due to their diverse biological activities.

The following table summarizes the key reactive sites and potential derivatization strategies for this compound based on the reactivity of analogous compounds.

Reactive SiteReaction TypeReagents and ConditionsPotential Products
Phthalazinone N2 N-AlkylationAlkyl halides (e.g., ethyl bromoacetate), Base (e.g., K2CO3), Solvent (e.g., acetone)N-alkylated phthalazinones
Phthalazinone N2 N-AcylationAcylating agents (e.g., ethyl cyanoacetate), Base (e.g., NaOEt)N-acylated phthalazinones
Dimethylphenyl Ring Electrophilic Aromatic SubstitutionElectrophiles (e.g., HNO3/H2SO4 for nitration)Substituted phenyl derivatives
Methyl Groups Benzylic HalogenationN-Bromosuccinimide (NBS), Radical initiatorBenzylic bromide derivatives
Phthalazinone Core Ring Transformation/Fusion1. POCl32. Hydrazine3. Cyclization reagentsFused heterocyclic systems (e.g., triazolophthalazines)

Annulation Reactions to Form Triazolo- and Tetrazino-Phthalazinones

The fusion of additional heterocyclic rings, such as triazole or tetrazine, onto the phthalazinone scaffold is a common strategy to create novel polycyclic systems. While specific examples involving this compound are not available, the general approach to synthesizing triazolo- and tetrazino-phthalazinones is described below.

General Synthesis of Triazolo-Phthalazinones:

The synthesis of triazolo[3,4-a]phthalazines typically proceeds through a two-step sequence starting from the corresponding 4-arylphthalazin-1(2H)-one.

Chlorination: The initial step involves the conversion of the phthalazinone to the more reactive 1-chlorophthalazine derivative. This is commonly achieved by treating the phthalazinone with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅).

Cyclization with Hydrazine (B178648): The resulting 1-chlorophthalazine is then reacted with hydrazine hydrate (B1144303) (N₂H₄·H₂O). This reaction typically proceeds via a nucleophilic substitution of the chlorine atom by the hydrazine, followed by an intramolecular cyclization to form the fused triazole ring.

A similar strategy can be employed to synthesize triazolo[4,3-b]phthalazine derivatives, often starting from a hydrazinophthalazine intermediate which is then cyclized with a one-carbon synthon.

General Synthesis of Tetrazino-Phthalazinones:

The construction of a tetrazine ring fused to the phthalazinone core is a less common but feasible transformation. A potential pathway could involve the reaction of a suitable phthalazinone derivative with a tetrazine precursor. For instance, a 1-hydrazinophthalazine could be reacted with a source of two nitrogen atoms to complete the tetrazine ring.

While no specific data for this compound exists, research on the closely related 4-(2,4-dimethyl-phenyl)-2H-phthalazinone has shown its conversion to triazolo- and tetrazino-phthalazine derivatives through interactions with thiosemicarbazide (B42300) and thiocarbohydrazide.

Synthesis of Pyrazole (B372694), Oxadiazole, and Other Hybrid Scaffolds

The synthesis of hybrid molecules incorporating pyrazole or oxadiazole moieties alongside the phthalazinone core is a field of interest in medicinal chemistry. These are typically not annulation reactions but rather involve the attachment of the new heterocyclic ring as a substituent, usually at the N-2 position of the phthalazinone.

General Synthesis of Pyrazole-Phthalazinone Hybrids:

A common method to synthesize these hybrids involves the introduction of a side chain at the N-2 position of the phthalazinone, which can then be used to construct the pyrazole ring.

N-Alkylation: The phthalazinone is first N-alkylated with a reagent containing a suitable functional group for pyrazole synthesis, such as an α-haloketone or an ester. For example, reaction with ethyl bromoacetate would yield an N-acetic acid ethyl ester derivative.

Hydrazinolysis: The ester is then converted to the corresponding acid hydrazide by treatment with hydrazine hydrate.

Pyrazole Ring Formation: The resulting hydrazide can then be cyclized with a 1,3-dicarbonyl compound (e.g., acetylacetone) or other appropriate precursors to form the pyrazole ring.

General Synthesis of Oxadiazole-Phthalazinone Hybrids:

The synthesis of 1,3,4-oxadiazole-phthalazinone hybrids also typically begins with the N-2 substituted acid hydrazide intermediate.

Cyclization with Carbon Disulfide: The acid hydrazide can be treated with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to form a dithiocarbazate salt, which upon treatment with a dehydrating agent or an alkylating agent followed by cyclization, can lead to a 5-thioxo-1,3,4-oxadiazole derivative.

Cyclization with Carboxylic Acids or Acid Chlorides: Alternatively, the acid hydrazide can be reacted with a carboxylic acid in the presence of a dehydrating agent like POCl₃, or with an acid chloride, to directly form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. For instance, the reaction of a phthalazinone acetic acid hydrazide with various aromatic acids in the presence of POCl₃ has been shown to yield the corresponding oxadiazole derivatives for the 4-(2,4-dimethyl-phenyl) analogue.

Mechanistic Investigations of Biological Activities

Enzyme Inhibition Mechanisms of Phthalazinone Derivatives

The following sections will explore the specific enzyme inhibition mechanisms that have been elucidated for various phthalazinone derivatives.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. nih.govjst.go.jp The inhibition of PARP, particularly PARP-1, has become a significant therapeutic strategy in oncology. nih.gov Phthalazinone derivatives have been extensively investigated as PARP inhibitors, with some demonstrating potent activity. nih.govjst.go.jp

The mechanism of PARP inhibition by phthalazinone derivatives often involves mimicking the nicotinamide (B372718) portion of the NAD+ substrate, thereby binding to the catalytic domain of the enzyme. jst.go.jp This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, a critical step in the DNA single-strand break repair pathway. In cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, PARP inhibition leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. jst.go.jp

Structure-activity relationship (SAR) studies have revealed that the inhibitory potency of phthalazinone derivatives against PARP-1 is influenced by the nature of substituents and the length of alkyl chains connecting aromatic rings. nih.govjst.go.jp For instance, the introduction of fluorine-containing groups on an aromatic ring at the tail of the molecule can enhance inhibitory activity by promoting stable occupation of the PARP binding pocket. jst.go.jp

Table 1: Examples of Phthalazinone-based PARP-1 Inhibitors and their Activities

Compound Target IC50 (nM) Cell Line Antiproliferative Activity (μM)
DLC-1 PARP-1 <0.2 MDA-MB-436 0.08
DLC-6 PARP-1 <0.2 - -
DLC-49 PARP-1/HDAC-1 0.53 (PARP-1) - -
DLC-50 PARP-1/HDAC-1 - MDA-MB-436 0.30
Olaparib PARP-1 139 - -

Data sourced from multiple studies. nih.gov

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. researchgate.net Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. researchgate.net Phthalazinone derivatives have emerged as a novel class of Aurora kinase inhibitors. researchgate.netnih.gov

Specifically, a series of phthalazinone pyrazoles have been developed as potent and selective inhibitors of Aurora-A kinase. researchgate.netnih.gov The mechanism of inhibition involves the phthalazinone scaffold binding to the ATP-binding pocket of the kinase. daneshyari.com For example, the amino-pyrazole moiety of one such derivative was shown to form hydrogen bonds with the hinge region of Aurora-A, while a benzyl (B1604629) group engaged in hydrophobic interactions. daneshyari.com This binding prevents the phosphorylation of downstream substrates, leading to mitotic arrest and subsequent apoptosis of proliferating tumor cells. nih.gov

Notably, some phthalazinone derivatives exhibit high selectivity for Aurora-A over Aurora-B, which is advantageous as the inhibition of Aurora-B can lead to undesirable side effects. nih.gov

Table 2: Inhibitory Activities of Selected Phthalazinone Derivatives against Aurora Kinases

Compound Aurora A IC50 (nM) Aurora B IC50 (nM)
12c 118 ± 8.1 80 ± 4.2
VX-680 (Reference) - -

Data from a study on 2,4-disubstituted phthalazinones. daneshyari.com

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of specific PDEs can have therapeutic effects in a variety of diseases. Phthalazinone derivatives have been identified as potent inhibitors of several PDE isoenzymes. researchgate.netnih.gov

For example, certain phthalazinone derivatives have been shown to be selective inhibitors of the cGMP-inhibited phosphodiesterase (PDE). nih.gov The mechanism of action involves the phthalazinone core binding to the active site of the PDE, preventing the breakdown of cAMP or cGMP. nih.gov This leads to an increase in the intracellular levels of these second messengers, which in turn modulates various downstream signaling pathways. nih.gov

In the context of Alzheimer's disease, it is suggested that phthalazinone derivatives could interact with PDE4, initiating the cAMP signaling pathway. researchgate.net Furthermore, novel phthalazinone derivatives have been evaluated as topically active PDE4 inhibitors.

Aldose Reductase (AR) Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. frontiersin.org Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications. frontiersin.org Phthalazinone derivatives, such as Zopolrestat, have been investigated as aldose reductase inhibitors. researchgate.netnih.gov

The inhibitory mechanism of these compounds involves binding to the active site of the aldose reductase enzyme. frontiersin.org This interaction prevents the reduction of glucose to sorbitol, thereby mitigating the downstream pathological effects of the polyol pathway. frontiersin.org The phthalazinone scaffold serves as a key structural feature for interaction with the enzyme. nih.gov

p38 Mitogen-Activated Protein Kinase (MAPK) and Topoisomerase II Inhibition

Recent research has indicated that the anticancer activities of some oxadiazol-phthalazinone derivatives may be linked to their ability to inhibit p38 mitogen-activated protein kinase (MAPK) and topoisomerase II. nih.govresearchgate.net

p38 MAPKs are a class of serine/threonine kinases that are involved in cellular responses to stress and inflammation. Some phthalazinone derivatives have been shown to reduce the concentration of p38 MAPK in cancer cells. nih.gov

Topoisomerase II is an essential enzyme for DNA replication and cell proliferation, as it resolves DNA tangles. researchgate.net Inhibition of topoisomerase II prevents the re-ligation of DNA strands, leading to DNA damage and apoptosis. nih.gov Certain phthalazinone-based compounds have been identified as potent inhibitors of topoisomerase II, with some also acting as DNA intercalators. nih.gov Molecular docking studies have been employed to investigate the binding interactions of these derivatives with the active sites of both p38 kinase and DNA-topoisomerase II. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the synthesis of tetrahydrofolate. mdpi.comresearchgate.net Tetrahydrofolate is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies. mdpi.com

While the direct inhibition of DHFR by 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one is not extensively documented in the provided context, related heterocyclic structures like phthalide (B148349) derivatives have been investigated as DHFR inhibitors. nih.gov The general mechanism of DHFR inhibition involves the binding of the inhibitor to the active site of the enzyme, preventing the binding of the natural substrate, dihydrofolate. wikipedia.org This blockade of the folate pathway disrupts DNA synthesis and repair, leading to the inhibition of cell proliferation. mdpi.com

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO) is a critical enzyme in the kynurenine (B1673888) pathway, responsible for the catabolism of the essential amino acid tryptophan. nih.govnih.gov Its role in creating an immunosuppressive microenvironment has made it a significant target in therapeutic research, particularly in oncology. nih.gov IDO inhibitors function by blocking this pathway, thereby preventing tryptophan depletion and the accumulation of immunosuppressive metabolites. nih.gov While various inhibitors have been developed, specific mechanistic studies detailing the interaction of this compound with the IDO enzyme are not extensively documented in the current scientific literature. The mechanism of established inhibitors often involves binding to the heme cofactor within the enzyme's active site, preventing the catalytic cycle. nih.gov

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins (B1171923) from arachidonic acid, playing a central role in inflammation, pain, and fever. nih.govyoutube.com There are two primary isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammatory processes. nih.gov

Research into closely related phthalazinone derivatives has shed light on their potential as COX inhibitors. Specifically, a series of novel 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives were designed and evaluated for their anti-inflammatory and COX inhibitory activities. nih.govosf.io Several compounds in this series demonstrated significant anti-inflammatory effects and were identified as potent and selective inhibitors of the COX-2 isoform, while being inactive against COX-1. nih.gov This selectivity is a desirable trait for anti-inflammatory agents, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit COX-1. nih.gov

The mechanism of inhibition for these derivatives is believed to involve specific interactions within the COX-2 active site. Molecular modeling studies suggest that the phthalazinone scaffold can fit into the binding pocket of the COX-2 enzyme. nih.gov The carboxylate group of some acidic NSAIDs forms a salt bridge with Arg-120 in the active site, but other inhibitors can bind in an inverted conformation, with hydrogen bonds forming with Tyr-385 and Ser-530. researchgate.net The selectivity for COX-2 over COX-1 is often attributed to the presence of a larger, more accommodating side pocket in the COX-2 active site, which can bind the bulkier inhibitor molecules. nih.gov

Table 1: COX Inhibition Data for Selected 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone Derivatives

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
Derivative 4 >100 0.14 >714
Derivative 5 >100 0.12 >833
Derivative 8b >100 0.11 >909

| Celecoxib | >100 | 0.09 | >1111 |

Data sourced from studies on 4-(3,4-dimethylphenyl) derivatives, which are structural isomers of the subject compound. nih.gov

Proteasome Inhibition

The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing an essential role in cellular processes such as cell cycle regulation, DNA repair, and the removal of misfolded proteins. nih.govmdpi.com Inhibition of the proteasome leads to the accumulation of these proteins, ultimately triggering apoptosis (programmed cell death), which makes it a key target in cancer therapy. nih.govnih.gov

Proteasome inhibitors, such as bortezomib, typically function by covalently and reversibly binding to the N-terminal threonine residue in the catalytically active β-subunits of the 20S proteasome core particle. nih.govbohrium.com This blockade disrupts protein homeostasis and downstream signaling pathways, including the NF-κB pathway, which is crucial for the survival of malignant cells. mdpi.com While the phthalazinone scaffold has been explored for various biological activities, specific research detailing the mechanistic investigation of this compound as a proteasome inhibitor is not prominent in the available literature.

Receptor Modulation and Ligand Interactions

α-Adrenoceptor Antagonism and Selectivity

Alpha-adrenoceptors (α-ARs) are G protein-coupled receptors that mediate the effects of catecholamines like norepinephrine (B1679862) and epinephrine. nih.gov They are subdivided into α1 and α2 subtypes, with α1-ARs being crucial in regulating vascular smooth muscle contraction and blood pressure. nih.govnih.gov Antagonists of α1-adrenoceptors are used in the treatment of hypertension. nih.gov

Studies on a series of new 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives, which featured an alkyl chain connecting the phthalazinone core to an arylpiperazine moiety, evaluated their pharmacological profile for affinity and selectivity toward α-adrenoceptors. nih.gov These investigations revealed that modifications to the arylpiperazine group and the length of the alkyl chain significantly influenced the affinity for α1-ARs. Similarly, research on 4-(4-bromophenyl)phthalazine derivatives also identified them as promising α-adrenoceptor antagonists. osf.iocu.edu.eg The antagonistic activity of these compounds results from their ability to bind to the α1-adrenoceptor, thereby blocking the binding of endogenous agonists and preventing the downstream signaling cascade that leads to vasoconstriction. nih.gov The selectivity for α1 over α2 subtypes is a key characteristic of these compounds.

Serotoninergic Receptor (5-HT1A) Interactions

The 5-HT1A receptor is a subtype of the serotonin (B10506) receptor that is widely distributed in the central nervous system and is implicated in the modulation of mood and anxiety. nih.gov It is a significant target for drugs used to treat psychiatric disorders like anxiety and depression. nih.gov

Table 2: Receptor Binding Affinities for a Representative Phenylphthalazinone-Arylpiperazine Derivative

Receptor Subtype Ki (nM)
α₁-Adrenoceptor 0.8
α₂-Adrenoceptor 560

| 5-HT₁ₐ Receptor | 45 |

Data represents findings for a specific derivative within the studied series of 4-(4-methyl-phenyl)phthalazin-1(2H)-ones and is illustrative of the general activity profile. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) II Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. nih.govfrontiersin.org Overactivation of the VEGF/VEGFR-2 signaling pathway is a hallmark of many cancers, as it promotes the tumor blood supply necessary for growth and metastasis. nih.gov Inhibitors of VEGFR-2 are therefore a crucial class of anti-cancer agents. drugs.com

Novel and potent phthalazine (B143731) derivatives have been identified as competitive inhibitors of VEGFR-1 and VEGFR-2. nih.gov Specifically, studies on 4-(Azolylphenyl)-phthalazin-1-amines, which are structurally very similar to this compound, have shown significant inhibitory activity. These compounds act as ATP-competitive inhibitors. nih.gov They bind to the ATP-binding site within the kinase domain of the VEGFR-2, preventing the phosphorylation of the receptor and blocking the downstream signaling cascade that promotes endothelial cell proliferation and migration. nih.govfrontiersin.org Several of these phthalazine derivatives displayed inhibitory activity in the nanomolar range, comparable to established VEGFR inhibitors, and also showed good selectivity for VEGFR-2 over VEGFR-1. nih.gov

Broader Biological Pathways and Cellular Targets

Antiproliferative Mechanisms in Cellular Models

There is no available information from the reviewed scientific literature concerning the antiproliferative mechanisms of this compound in cellular models.

Antimicrobial Modes of Action (e.g., antibacterial, antifungal)

There is no available information from the reviewed scientific literature regarding the antimicrobial modes of action for this compound.

Anti-inflammatory Pathways and Targets

There is no available information from the reviewed scientific literature on the anti-inflammatory pathways and targets of this compound.

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Structural Modifications on Biological Activity

The biological profile of phthalazinone derivatives can be precisely tuned by making chemical modifications at several key positions on the core structure. The positions at N2 of the phthalazinone ring and C4 of the phenyl group are particularly important for modulating pharmacological activity. daneshyari.com

Role of Substituents at N2 of the Phthalazinone Ring

The N2 position of the phthalazinone ring is a primary site for chemical modification to alter the compound's biological effects. Research has shown that introducing various substituents at this position can significantly impact the molecule's activity. For instance, the introduction of polar groups on the N2-substituent has been observed to reduce bronchodilatory activity in certain analogs. osf.io

In the realm of anticancer drug development, attaching a dithiocarbamate (B8719985) moiety via a linker to the N2 position has been explored as a molecular hybridization strategy. nih.gov This approach combines the phthalazinone scaffold with another pharmacologically active group to create a hybrid molecule with potentially enhanced or novel activities. nih.gov Studies on N-substituted derivatives have also been conducted to develop inhibitors of interleukin-15 (IL-15), a protein implicated in inflammatory and autoimmune diseases. nih.gov By systematically altering the substituent at the N2 position, researchers aim to improve the efficacy and selectivity of these inhibitors. nih.gov

Effects of Substituents on the 2,5-Dimethylphenyl Moiety at C4

The nature of the substituent at the C4 position of the phthalazinone ring plays a pivotal role in defining the compound's pharmacological action. Studies on various 4-substituted analogs have demonstrated that this position is critical for activity. For example, in the development of agents with both thromboxane (B8750289) A2 synthetase inhibitory and bronchodilatory activities, the character of the 4-substituent was found to be a major determinant of efficacy. osf.io Specifically, compounds bearing phenyl and thienyl groups at C4 exhibited relatively high and well-balanced activities. osf.io

Further investigations into 4-substituted phthalazinones have led to the design of promising α-adrenoceptor antagonists. nih.gov In one such study, a 4-bromophenyl moiety was introduced at the C4-position to probe its influence on α-adrenoceptor blocking activity, highlighting the significance of halogen substitution on the C4-phenyl ring. cu.edu.eg

Impact of Linkers and Bridging Groups on Pharmacological Profile

For instance, a series of novel 4-(4-bromophenyl)phthalazine derivatives were synthesized with an alkyl spacer connecting the core to an amine or an N-substituted piperazine. nih.govcu.edu.eg These compounds were designed as α-adrenoceptor antagonists, and the length of the alkyl chain (one, two, or three carbons) was systematically varied to investigate its effect on activity. cu.edu.eg This approach allows for the optimization of the distance and orientation between the two key structural components of the molecule to achieve optimal interaction with the biological target. cu.edu.eg

Rational Design and Optimization of 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one Analogues

The development of new drugs from a lead compound like this compound relies on rational design and systematic optimization to enhance its therapeutic properties while minimizing undesirable effects.

Lead Optimization Strategies for Enhanced Potency and Selectivity

Lead optimization is a critical phase in drug discovery where a promising compound (the "lead") is refined to improve its efficacy, selectivity, and pharmacokinetic properties. danaher.compatsnap.com For phthalazinone derivatives, this process often involves an iterative cycle of designing, synthesizing, and testing new analogs based on structure-activity relationships (SAR). patsnap.com

A key strategy is the modification of the lead compound to improve its metabolic stability. For example, in the development of phthalazinone-based phosphodiesterase inhibitors as antitrypanosomal agents, an initial lead compound showed high potency but poor metabolic stability, limiting its in vivo efficacy. nih.govacs.org Subsequent structural modifications were specifically aimed at creating analogs with improved stability in mouse and human microsomes while maintaining high potency against the target enzyme. nih.gov This process often involves techniques like bioisosteric replacement, where a functional group is swapped with a chemically similar one to enhance pharmacokinetic properties. patsnap.com Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are also pivotal in predicting how structural changes will affect a compound's interaction with its target, thereby guiding the design of more potent and selective molecules. patsnap.com

Table 1: Example of Lead Optimization for Phthalazinone Analogs

Compound Modification Target Activity (IC50) Metabolic Stability
Lead Compound 1 Initial Hit High Low

| Analog 14 | Structural Modification for Stability | Maintained High Potency | Good |

This table is illustrative of the lead optimization process described in the text. nih.gov

Molecular Hybridization Approaches in Phthalazinone Drug Discovery

Molecular hybridization is a rational drug design strategy that combines two or more pharmacophores (structural units responsible for biological activity) into a single new molecule. nih.govmdpi.com This approach aims to create hybrid compounds with improved affinity, enhanced efficacy, or even a dual mechanism of action, which can be particularly beneficial for treating multifactorial diseases like cancer. nih.gov

The phthalazinone scaffold is frequently used in this approach. For example, researchers have created phthalazinone-dithiocarbamate hybrids by attaching a dithiocarbamate scaffold to the N2 position of the phthalazinone ring. nih.gov In another application, the phthalazine (B143731) core has been combined with a 4,5-dihydro-1H-imidazole moiety to create novel hybrid compounds with potential anticancer properties. mdpi.com These strategies leverage the established biological activities of different molecular fragments to generate novel chemical entities with superior therapeutic potential. mdpi.com

Computational Chemistry and Cheminformatics in Phthalazinone Research

Molecular Docking Simulations for Ligand-Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of phthalazinone research, it is extensively used to understand how derivatives bind to biological targets such as enzymes and receptors. These simulations calculate the binding affinity, typically expressed as a binding energy score (e.g., in kcal/mol), which helps in ranking potential drug candidates.

For instance, studies on various 4-phenylphthalazine derivatives have utilized molecular docking to explore their inhibitory potential against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis. nih.gov In these simulations, the phthalazinone core structure typically occupies a specific binding pocket, forming crucial interactions with key amino acid residues. One study found that a 4-(4-chlorophenyl)phthalazine derivative formed six hydrogen bonds with residues such as Cys919, Val916, Glu883, Asp1044, and Ile892, achieving a binding energy of -98.84 kcal/mol. nih.gov Similarly, docking studies of 4-phthalazinyl-hydrazones against essential enzymes in Trypanosoma cruzi and Leishmania have helped elucidate their potential mode of action. nih.gov These simulations revealed that different stereoisomers (E and Z) of the hydrazones exhibited varied binding energies against enzymes like superoxide (B77818) dismutase (SOD), trypanothione (B104310) reductase (TryR), and cysteine-protease (CP). nih.gov

These studies underscore the utility of molecular docking in identifying key structural features of the phthalazinone scaffold required for potent and selective target inhibition.

Derivative ClassTarget ProteinKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)
4-(4-chlorophenyl)phthalazineVEGFR-2Cys919, Glu883, Asp1044-98.84
4-Phthalazinyl-hydrazones (E-isomer)T. cruzi Cysteine-Protease (CP)Not specifiedLower binding energies than Z-isomer
4-Phthalazinyl-hydrazones (Z-isomer)T. cruzi Trypanothione Reductase (TryR)Not specifiedLower binding energies than E-isomer

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and three-dimensional structures of molecules like 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one. These methods provide detailed information on molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding a molecule's reactivity and interaction capabilities. researchgate.net

A key application is the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of a compound. ekb.egresearchgate.net A smaller energy gap generally implies higher reactivity. For phthalazinone derivatives, these calculations help in understanding their stability and potential to engage in chemical reactions or molecular interactions. ekb.eg

Conformational analysis using DFT helps identify the most stable three-dimensional arrangement of the atoms in a molecule. nih.gov For a molecule like this compound, this involves determining the preferred rotational angle (dihedral angle) between the phthalazinone core and the dimethylphenyl ring. This preferred conformation is crucial as it dictates how the molecule fits into a receptor's binding site. Studies on similar bicyclic aromatic compounds have used DFT to analyze vibrational spectra (FT-IR and Raman) and confirm the most stable conformers. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For phthalazinone derivatives, QSAR models are developed to predict the activity of new, unsynthesized compounds based on their molecular descriptors. These descriptors are numerical values that quantify various aspects of a molecule's structure, such as its physicochemical, electronic, or topological properties.

The development of a QSAR model typically involves a set of compounds with known activities against a specific biological target. By applying statistical methods like partial least squares (PLS) regression, a mathematical equation is generated that links the descriptors to the activity. nih.gov This model can then be used to predict the activity of novel phthalazinone analogues, helping to prioritize the synthesis of the most promising candidates. nih.gov

For example, 4D-QSAR, an advanced method that considers the conformational flexibility and alignment of molecules, has been successfully applied to various enzyme inhibitors, including those structurally related to phthalazinones. mdpi.com These models provide a "pharmacophore," a 3D map of the essential features a molecule must possess to be active, which is invaluable for rational drug design. mdpi.com

In Silico ADME Prediction for Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, it must possess suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico ADME prediction tools are used early in the drug discovery process to assess the "drug-likeness" of compounds like this compound, flagging potential liabilities before significant resources are invested.

A common primary screen is the evaluation of Lipinski's "Rule of Five," which suggests that poor absorption or permeation is more likely when a compound has more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight over 500 Da, and a calculated logP (octanol-water partition coefficient) greater than 5. Studies on novel pyran-linked phthalazinone-pyrazole hybrids showed that most of the synthesized molecules fell within the acceptable range of Lipinski's rule, indicating good potential for oral bioavailability. nih.gov

Other important parameters include the Topological Polar Surface Area (TPSA), which is a good predictor of drug transport properties. Compounds with TPSA values between 20 and 130 Ų are predicted to have favorable passive diffusion across the gastrointestinal wall. nih.gov Computational platforms can predict these properties, as well as potential toxicity, providing a comprehensive preclinical profile. nih.gov

Phthalazinone Derivative ClassMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski ViolationsTPSA (Ų)
Pyran-linked Phthalazinone-Pyrazole HybridsVaries1.03–2.381-26-70-1Not specified
Dithiocarbamate-Phthalazinone HybridsVaries2.28–4.240-14-6092.28–104.31

Molecular Dynamics Simulations for Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view of the interaction over time. rsc.org MD simulations model the movements and interactions of atoms and molecules, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the energetic contributions of various interactions. researchgate.net

For phthalazinone-based inhibitors, MD simulations are used to validate the binding modes predicted by docking. nih.gov For example, after docking a series of 4-phenylphthalazine derivatives into the VEGFR-2 active site, MD simulations were run to confirm the stability of the complexes. The simulations can track parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms over time; a stable RMSD value suggests that the complex remains in a consistent and stable conformation. indexcopernicus.com These simulations confirmed that the most potent compounds remained stably bound within the receptor's active site, validating the docking results and providing a deeper understanding of the binding dynamics at an atomic level. nih.gov

Analytical and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Structure Elucidation

The definitive structural confirmation of 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one relies on several key spectroscopic methods that probe the molecule's atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not detailed in the reviewed literature, data for the closely related isomer, 4-(3,4-dimethylphenyl)phthalazin-1(2H)-one, provides a representative example of the expected spectra. jocpr.com For this isomer, ¹H NMR spectra, typically recorded on a 400 MHz spectrometer, show distinct signals for the aromatic protons on both the phthalazinone core and the dimethylphenyl ring, as well as characteristic singlets for the two methyl groups. jocpr.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for unambiguously assigning proton and carbon signals, confirming connectivity within the molecule. researchgate.netresearchgate.net

Mass Spectrometry (MS) : This technique provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound (molecular formula C₁₆H₁₄N₂O), the expected molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight of approximately 250.3 g/mol . molbase.com High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high precision. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. For a phthalazinone structure, the IR spectrum is expected to show characteristic absorption bands corresponding to N-H stretching (typically around 3100-3300 cm⁻¹) and a strong C=O (amide) stretching vibration (around 1660-1680 cm⁻¹). jocpr.commdpi.com Additional peaks would correspond to C-H bonds in the aromatic and methyl groups and C=C and C=N bonds within the aromatic rings. jocpr.com

Table 1: Representative Spectroscopic Data for Phthalazinone Isomers Data presented for the related isomer 4-(3,4-dimethylphenyl)phthalazin-1(2H)-one as a representative example.

Technique Observation Interpretation Reference
¹H NMR Signals for aromatic protons, distinct singlets for methyl groups, N-H proton signal. Confirms the presence and environment of different types of protons in the molecule. jocpr.com
¹³C NMR Signals for aromatic carbons, methyl carbons, and the carbonyl carbon. Maps the carbon skeleton of the molecule. nih.gov
Mass Spec. Molecular ion peak [M]⁺ expected at m/z ≈ 250.3. Confirms the molecular weight of this compound. molbase.com
IR (KBr) Absorption bands around 3166 cm⁻¹ and 1677 cm⁻¹. Indicates the presence of N-H and C=O functional groups, respectively. jocpr.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.

Thin-Layer Chromatography (TLC) is a common qualitative method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of a sample. For phthalazinone derivatives, TLC is typically performed on silica (B1680970) gel plates (e.g., Merck 60 F254), with visualization under UV light at 254 nm. jocpr.comnih.gov The retention factor (Rf) value is dependent on the solvent system used.

High-Performance Liquid Chromatography (HPLC) is a quantitative method used to determine the purity of the final compound with high accuracy. A gradient HPLC method can be developed to separate the target compound from any impurities, starting materials, or byproducts. researchgate.net The purity is determined by comparing the area of the peak corresponding to the compound to the total area of all peaks in the chromatogram.

Column Chromatography is the standard method for the purification and isolation of the compound on a larger scale. Using silica gel as the stationary phase, a solvent or a mixture of solvents is passed through the column to separate the components of the mixture based on their differential adsorption to the stationary phase. jocpr.com

Process Analytical Technology (PAT) Applications in Synthesis Development

Process Analytical Technology (PAT) involves the use of in-line or on-line analytical tools to monitor and control manufacturing processes in real-time, ensuring quality and efficiency. While specific PAT applications for the synthesis of this compound are not documented, standard PAT methodologies are applicable to its production.

In situ Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the key chemical transformations during the synthesis of the phthalazinone ring. By inserting a probe directly into the reaction vessel, the concentrations of reactants (e.g., the starting keto-acid and hydrazine) and the formation of the phthalazinone product can be tracked in real-time. This allows for precise determination of reaction endpoints and provides insights into the reaction kinetics, helping to optimize reaction conditions such as temperature and dosing rates.

Reaction calorimetry is a critical tool for ensuring the safety and scalability of a chemical process by measuring the heat released or absorbed during a reaction. syrris.comhelgroup.com Techniques like power compensation calorimetry maintain the reaction at a constant temperature by adjusting an electrical heater; the power supplied to the heater directly corresponds to the heat evolved by the reaction. syrris.com This data is used to determine key thermodynamic parameters like the heat of reaction and to understand the reaction kinetics. acsgcipr.org For the synthesis of this compound, calorimetry would provide essential information to design a safe and efficient scale-up process, preventing potential thermal runaway scenarios. syrris.com

In Vitro Biological Screening Methodologies

To investigate the potential biological activity of this compound, various in vitro screening assays are employed. These assays are typically performed in a high-throughput format to evaluate the compound's effects on cells or specific molecular targets.

Cell Viability Assays : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess a compound's effect on cell viability, proliferation, or cytotoxicity. springernature.comresearchgate.net In this assay, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. creative-bioarray.com The amount of formazan produced, which is quantified by measuring its absorbance (typically at 570 nm) after solubilization, is directly proportional to the number of viable cells. researchgate.netnih.gov This allows for the determination of the compound's IC₅₀ (half-maximal inhibitory concentration) value against various cell lines, such as cancer cells or normal fibroblasts. nih.gov

Enzyme Assays : To identify specific molecular targets, enzyme inhibition assays are conducted. For the phthalazinone scaffold, which is known to interact with various enzymes, a range of assays could be relevant. nih.gov For example, kinase inhibition assays (e.g., for VEGFR-2, p38 MAPK) would measure the compound's ability to inhibit the phosphorylation of a substrate by a specific kinase. nih.govnih.gov Other relevant assays could test for inhibition of enzymes like poly (ADP-ribose) polymerase (PARP-1) or cholinesterases (AChE, BChE), depending on the therapeutic area of interest. benthamdirect.com These assays typically measure the formation of a product or the depletion of a substrate, often using colorimetric or fluorescent readouts, to quantify the compound's inhibitory potency (IC₅₀). benthamdirect.com

Q & A

What are the common synthetic routes for 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one and its derivatives?

Methodological Answer:
The synthesis of phthalazinone derivatives typically involves cyclization reactions or late-stage functionalization. Key approaches include:

  • Copper-mediated C–H activation : A copper catalyst enables the coupling of 2-bromobenzaldehyde derivatives with terminal alkynes, followed by hydrazine hydrate treatment to form the phthalazinone core .
  • Iridium-catalyzed regioselective amidation : Direct C–H bond functionalization of 4-arylphthalazin-1(2H)-ones using TsN₃ as an amidating agent achieves mono- or di-substituted derivatives under mild conditions .
  • Ultrasonic irradiation : Green chemistry tools like ultrasound improve reaction efficiency for oxadiazole-phthalazinone hybrids, reducing reaction times and enhancing yields .

Key Considerations : Optimize solvent systems (e.g., DMF or MeCN) and catalyst loading (e.g., 5 mol% Ir) to balance regioselectivity and scalability.

How is structural characterization of phthalazinone derivatives performed?

Methodological Answer:
Characterization relies on a combination of:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 160–170 ppm) .
    • IR : Confirm lactam C=O stretches (~1660 cm⁻¹) and substituent-specific bands (e.g., oxadiazole C–N at 1250 cm⁻¹) .
  • Elemental analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .
  • X-ray crystallography : Resolve substituent orientation and hydrogen-bonding patterns in crystalline derivatives .

What strategies enhance the biological activity of phthalazinone derivatives?

Methodological Answer:
Activity optimization strategies include:

  • Heterocyclic hybridization : Introducing 1,3,4-oxadiazole or pyrazole moieties improves anti-proliferative activity (IC₅₀ values <10 μM in breast cancer cells) .
  • Substituent modulation : 3,4-Dimethylphenyl groups enhance anti-inflammatory activity by COX-2 inhibition (comparable to indomethacin) .
  • Targeted functionalization : BRD4 inhibitors are designed by adding 3,5-dimethylisoxazole substituents, achieving nanomolar binding affinity .

Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and SAR .

How can late-stage functionalization modify the phthalazinone scaffold?

Methodological Answer:
Late-stage diversification methods include:

  • Regioselective C–H amidation : TsN₃ with Ir catalysis selectively modifies aryl rings, enabling rapid library synthesis .
  • Thiol-alkyne click chemistry : Attach mercapto-oxadiazole groups to improve solubility and bioavailability .
  • Hydrazine-mediated ring opening : Convert intermediates into pyrazole or triazole hybrids for enhanced bioactivity .

Challenge : Competing reactivity at C4 vs. C7 positions requires directing groups (e.g., carbonyl piperazine) to control regioselectivity .

What analytical approaches validate the purity and stability of phthalazinone derivatives?

Methodological Answer:

  • HPLC-UV/FLD : Monitor degradation products under forced conditions (e.g., 40°C/75% RH) .
  • ICH Validation : Assess accuracy (recovery 98–102%), precision (RSD <2%), and robustness using varied column temperatures .
  • Green Metrics : Apply AGREE and GAPI scores to minimize solvent waste (e.g., replace acetonitrile with ethanol in HPLC) .

How do computational methods aid in understanding SAR for phthalazinone derivatives?

Methodological Answer:

  • Docking studies : Identify key interactions (e.g., hydrogen bonds with BRD4’s Asn140) to prioritize synthetic targets .
  • DFT calculations : Predict electronic effects of substituents (e.g., electron-withdrawing groups increase electrophilicity at C4) .
  • MD simulations : Assess stability of inhibitor-protein complexes over 100 ns trajectories .

What in vitro assays assess the anti-proliferative activity of phthalazinone derivatives?

Methodological Answer:

  • MTT assay : Measure cell viability in cancer lines (e.g., MCF-7) after 48-hour exposure, reporting IC₅₀ values as mean ± SEM .
  • Apoptosis markers : Use flow cytometry for Annexin V/PI staining to quantify early/late apoptosis .
  • Enzyme inhibition : Test PARP-1 inhibition via fluorescence polarization (e.g., PARPi-FL binding assays) .

What are the challenges in achieving regioselectivity during phthalazinone synthesis?

Methodological Answer:

  • Competing reactive sites : Aryl vs. phthalazinone core reactivity requires directing groups (e.g., piperazine carbonyl) to steer functionalization .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor C4 amidation over C7 .
  • Catalyst choice : Iridium vs. palladium catalysts yield divergent regioselectivity in C–H activation .

How are phthalazinones utilized in fluorescence imaging for cancer research?

Methodological Answer:

  • PARP-targeted probes : Conjugate BODIPY-FL to 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one for intraoperative tumor delineation .
  • Synthesis : React NHS-ester dyes with phthalazinone amines under triethylamine/MeCN, followed by HPLC purification (70–79% yield) .

How can contradictions in reported biological activities be resolved?

Methodological Answer:

  • Meta-analysis : Compare IC₅₀ values across studies (e.g., anti-inflammatory vs. anti-cancer assays) to identify assay-specific biases .
  • Structural benchmarking : Normalize activity data against common controls (e.g., olaparib for PARP inhibition) .
  • Dose-response validation : Repeat disputed assays with standardized protocols (e.g., fixed serum concentrations) .

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